N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a fluorophenyl group, often using halogenated precursors and palladium-catalyzed coupling reactions.
Carboxamide Formation: The final step involves the reaction of the piperazine derivative with a carboxylic acid or its derivatives under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and inhibit its activity, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-13-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
- N-(2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- N-(2H-13-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-13-1-4-15(5-2-13)21-7-9-22(10-8-21)18(23)20-14-3-6-16-17(11-14)25-12-24-16/h1-6,11H,7-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGDOZZVUPAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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